N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-2-methyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for carboxylic acids in drug design.
Medicine: Explored for its potential as an angiotensin II receptor antagonist, which could be useful in treating hypertension.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition can lead to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2H-tetrazol-5-yl)benzamide
- N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)aniline
- N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)phenylacetamide
Uniqueness
N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in drug design .
Properties
CAS No. |
62400-27-5 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-14(10-11-13-15(2)12-10)9(16)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
RMQZVYFBRUEQDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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